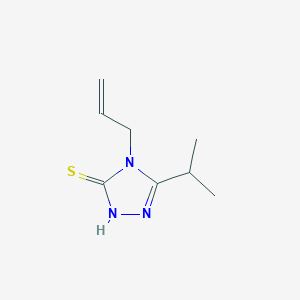

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of triazole derivatives and allyl or isopropyl substituents . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the presence of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an essential building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its ability to undergo nucleophilic substitution and oxidation reactions.

Table 1: Chemical Reactions Involving 4-Allyl-5-Isopropyl-4H-1,2,4-Triazole-3-Thiol

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form substituted derivatives. |

| Oxidation | Can be oxidized to sulfoxides or sulfones using oxidizing agents. |

| Reduction | Reduced using sodium borohydride to yield thiols or other derivatives. |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, making it a candidate for therapeutic applications.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, it was found to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of key enzymes involved in fungal cell wall synthesis.

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research explores the potential of this compound as a therapeutic agent for treating infections and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Table 2: Potential Therapeutic Targets

| Target | Mechanism of Action |

|---|---|

| Enzymes in Bacterial Cell Wall Synthesis | Inhibits enzymes critical for bacterial survival. |

| Inflammatory Pathways | Modulates pathways involved in inflammation reduction. |

Industrial Applications

Intermediate in Pharmaceutical Manufacturing

In industrial settings, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. It may also interact with cellular membranes, affecting their integrity and function .

Comparación Con Compuestos Similares

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of an allyl group, leading to different chemical and biological properties.

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol:

Actividad Biológica

4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-67-3) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships.

The molecular formula of this compound is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol. It is characterized by a thiol group that contributes to its reactivity and biological potential. The compound has been synthesized and evaluated for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound's antimicrobial activity was assessed against several bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

These findings suggest that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of the derivatives .

Cytotoxic Activity

In addition to antimicrobial effects, triazole derivatives have shown promising cytotoxic activities against various cancer cell lines. A study highlighted the cytotoxic effects of compounds related to triazoles on colorectal cancer cells (HT-29). The study reported that specific derivatives exhibited IC50 values as low as 0.85 µM, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. For instance:

- Substituent Variation : The nature and position of substituents on the triazole ring significantly affect the biological profile. Aliphatic substitutions generally enhance activity compared to aromatic ones.

- Hydrophobicity : The hydrophobic nature of substituents plays a crucial role in determining the compound's interaction with biological targets.

The most active compounds identified in studies include those with specific substitutions that optimize their interaction with target enzymes involved in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activity using double serial dilutions against standard strains like Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that specific derivatives maintained significant antibacterial properties at low concentrations .

- Cytotoxic Evaluation : Research focused on the synthesis of bis-indolyl conjugates linked to triazoles demonstrated dual inhibition of PI3K and tankyrase pathways in colorectal cancer cells, showcasing the potential for these compounds as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves alkylation or condensation reactions. For example, microwave irradiation significantly improves yields in S-alkylation reactions by reducing reaction times and enhancing regioselectivity. Solvent choice (e.g., methanol or propan-2-ol) also critically impacts yield, as demonstrated in analogous triazole-thiol syntheses . Key steps include:

- Step 1: Preparation of the triazole-thiol core via cyclization of thiocarbazides or thiosemicarbazides.

- Step 2: Functionalization at the thiol group using alkyl halides under microwave-assisted conditions (e.g., 50–80°C, 15–30 minutes) .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

- Elemental analysis to confirm purity.

- ¹H/¹³C-NMR to verify substitution patterns (e.g., allyl and isopropyl groups).

- LC-MS for molecular weight confirmation .

- IR spectroscopy to identify thiol (-SH) and triazole ring vibrations .

Q. How is the antifungal activity of this compound evaluated in preliminary studies?

Antifungal screening follows standardized protocols, such as:

- Agar diffusion assays against Candida albicans or Aspergillus niger.

- Minimum inhibitory concentration (MIC) determination via broth microdilution .

- Comparative analysis with reference drugs (e.g., fluconazole) to establish potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of its structure-activity relationships?

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT optimizes molecular geometries and simulates NMR/IR spectra, validated against experimental data .

- Molecular docking: Identifies potential binding modes with biological targets (e.g., fungal CYP51 enzyme). Studies on analogous triazoles show that alkyl chain length and substituent electronegativity modulate binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in:

- Assay conditions (e.g., DPPH concentration in antiradical studies) .

- Substituent effects: For example, fluorobenzylidene groups may reduce antiradical activity, while hydroxybenzylidene enhances it .

- Solution: Standardize protocols (e.g., IC₅₀ measurements under controlled pH/temperature) and perform meta-analyses across studies .

Q. How are in silico ADME studies applied to prioritize derivatives for in vivo testing?

ADME (Absorption, Distribution, Metabolism, Excretion) predictions use tools like SwissADME:

- Lipophilicity (LogP): Optimal range (2–3) ensures membrane permeability.

- Drug-likeness: Compliance with Lipinski’s Rule of Five.

- Metabolic stability: Cytochrome P450 enzyme interactions predicted via molecular dynamics .

Q. What experimental designs validate the role of the allyl group in modulating biological activity?

- Comparative studies: Synthesize analogs with/without the allyl group and test against isopropyl-only derivatives.

- Mechanistic probes: Use radical scavenging assays (e.g., DPPH) to assess if the allyl group’s electron-rich π-system enhances antioxidant activity .

Q. Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Microwave scaling: Optimize power and irradiation time to prevent decomposition.

- Solvent recycling: Recover methanol/propan-2-ol via distillation .

- Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .

Q. What are the limitations of current in silico models for predicting triazole-thiol reactivity?

Propiedades

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBOBWLBDYQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391083 | |

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-67-3 | |

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.